molecular formula C15H21N3O6S B2677028 2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1009493-39-3

2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide

Cat. No. B2677028
M. Wt: 371.41
InChI Key: WUAXYCQUAVWMLP-UHFFFAOYSA-N
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Description

The compound is an organic intermediate with borate and sulfonamide groups . Similar compounds are often used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For example, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a compound with borate and sulfonamide groups, can be synthesized through these reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation and rupture of boronic ester bonds in different environments . This property is used to achieve controlled drug release in the construction of stimulus-responsive drug carriers .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using DFT to analyze the molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Synthesis and Anti-TMV Activity

One study delves into the synthesis and anti-TMV (tobacco mosaic virus) activity of novel N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, a series of bis-pyrazole compounds. These compounds were synthesized with the aim of investigating their biological activity, showing promising results in the inactivation of TMV, with some compounds outperforming established anti-TMV agents such as ningnanmycin and virazole (Zhang et al., 2012).

Antimycobacterial Activity

Another significant application area is in antimycobacterial activity, where substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis. These compounds, designed to act as carboxylic acid isosteres, exhibited varying degrees of potency against pyrazinamide, suggesting potential for the development of new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Inhibition of Lymphocyte Ca2+ Influx and Cytokine Production

Research into the immunosuppressive properties of 3,5-Bis(trifluoromethyl)pyrazole derivatives, such as BTP2, has shown potent inhibition of Ca2+ influx and interleukin-2 (IL-2) production in lymphocytes. This highlights a potential application in immunosuppression by modulating ion channel activity, particularly the transient receptor potential melastatin 4 (TRPM4) channels, which play a crucial role in lymphocyte Ca2+ signaling (Takezawa et al., 2006).

Photosynthetic Electron Transport Inhibition

The synthesis and screening of pyrazole derivatives as potential inhibitors of photosynthetic electron transport offer insights into their application as herbicides. Some compounds demonstrated inhibitory properties comparable to commercial herbicides, indicating their potential use in agricultural applications (Vicentini et al., 2005).

Anti-Tumor Activities

A study on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed potent anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential application of such compounds in the development of new chemotherapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

Future Directions

The future directions for similar compounds often involve their use in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . They can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

IUPAC Name

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-6-17-18-13(25-6)16-11(19)9-7-8(22-14(2,3)21-7)10-12(20-9)24-15(4,5)23-10/h7-10,12H,1-5H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAXYCQUAVWMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide

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